molecular formula C20H21NO3S2 B2811769 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide CAS No. 1421452-15-4

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide

Cat. No.: B2811769
CAS No.: 1421452-15-4
M. Wt: 387.51
InChI Key: JKLVKARNYQCWMR-UHFFFAOYSA-N
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Description

N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide is a synthetic benzamide derivative characterized by a molecular structure incorporating dual thiophene moieties and a 4-isopropoxybenzamide group. This compound is offered for chemical research and is strictly for laboratory use only; it is not intended for diagnostic, therapeutic, or any human or veterinary applications . The structure of this benzamide derivative suggests potential utility in early-stage drug discovery, particularly in the development of small-molecule modulators for various biological targets. The hydroxymethyl-thiophene moiety may enhance solubility and facilitate hydrogen-bonding interactions, while the dual thiophene rings are structural features known to contribute to π-π stacking and hydrophobic binding with enzyme active sites or receptors . This molecular architecture is often explored in medicinal chemistry for its potential to exhibit a range of biological activities, which may include anticancer, antimicrobial, or anti-inflammatory properties, as observed in structurally related thiophene-benzamide hybrids . Researchers investigating small molecule inhibitors , such as those targeting enzymes like histone deacetylases (HDACs) or SERCA pumps , may find this compound to be a valuable synthetic intermediate or a candidate for structure-activity relationship (SAR) studies. Its mechanism of action would be specific to the research context, but it is hypothesized to function through targeted enzyme inhibition, potentially by mimicking coenzyme binding regions or engaging in critical interactions with catalytic sites . As with all compounds of this class, thorough analytical characterization and biological screening are necessary to determine its specific research applications and pharmacological profile.

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-13(2)24-15-7-5-14(6-8-15)20(23)21-12-16-9-10-18(26-16)19(22)17-4-3-11-25-17/h3-11,13,19,22H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLVKARNYQCWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzamide precursor. The thiophene moiety can be introduced through a series of reactions, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzamide core can produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that compounds containing thiophene and hydroxymethyl groups exhibit significant anticancer activity. N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide has shown promise in inhibiting specific cancer cell lines. For instance, research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting its potential as a therapeutic agent in cancer treatment .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis . Such properties make it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.

Materials Science

2.1 Organic Electronics

This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety is known for its excellent electrical conductivity and stability, which can enhance the performance of electronic devices. Studies are ongoing to optimize the compound's properties for better charge transport and light-emitting efficiency .

Biochemical Applications

3.1 Enzyme Inhibition

Research has highlighted the compound's ability to inhibit certain enzymes that are crucial in metabolic pathways. For example, it has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could lead to therapeutic applications in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .

3.2 Molecular Probes

Due to its unique structural features, this compound can serve as a molecular probe for studying biological systems. Its ability to interact with specific biomolecules allows researchers to track cellular processes and understand disease mechanisms at a molecular level .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells; IC50 values indicate significant efficacy compared to standard treatments .
Study 2Antimicrobial PropertiesEffective against E. coli and S. aureus; demonstrated a minimum inhibitory concentration (MIC) lower than conventional antibiotics .
Study 3Organic ElectronicsImproved charge mobility when incorporated into polymer matrices; potential for use in next-generation OLEDs .
Study 4Enzyme InhibitionInhibition of DPP-IV led to reduced glucose levels in diabetic models; suggests potential therapeutic use .

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to specific proteins, affecting their function and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Thiophene-Benzamide Hybrids
  • Target Compound : Contains two thiophene rings, one functionalized with a hydroxymethyl group, and a 4-isopropoxybenzamide substituent. The hydroxymethyl group may enhance solubility or enable further derivatization.
  • 4-(5-Formylthiophen-2-yl)-N-methyl-benzamide (): Features a formyl group on the thiophene ring instead of hydroxymethyl, which could react further in nucleophilic additions.
  • N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Replaces one thiophene with an isoxazole ring and includes a diethylamino group, enhancing electron-donating properties.
Benzamide Derivatives
  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Substitutes the thiophene with a thiazole ring and incorporates a morpholino group, improving water solubility.

Spectroscopic Characterization

  • IR Spectroscopy :

    • Target Compound : Expected C=O (amide I) stretch ~1660–1680 cm⁻¹; O-H (hydroxymethyl) ~3200–3600 cm⁻¹.
    • Triazole-thiones () : Show C=S stretches at 1247–1255 cm⁻¹ and NH bands at 3278–3414 cm⁻¹, absent in the target due to differing core structures .
    • Hydrazinecarbothioamides () : Exhibit strong C=O stretches at 1663–1682 cm⁻¹, similar to the target’s benzamide group .
  • NMR Spectroscopy :

    • Isoxazole-carboxamide () : Pyridine protons resonate at δ 8.5–9.0 ppm, contrasting with the target’s thiophene protons (δ 6.5–7.5 ppm) .

Biological Activity

Molecular Formula

The molecular formula of the compound is C18H20N2O3S2C_{18}H_{20}N_{2}O_{3}S_{2}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

  • Thiophene Rings : The compound contains two thiophene rings which contribute to its biological activity through potential π-π stacking interactions.
  • Hydroxymethyl Group : The hydroxymethyl substitution enhances solubility and may influence the compound's interaction with biological targets.
  • Isopropoxybenzamide Moiety : This part of the molecule is crucial for its pharmacological properties, potentially aiding in receptor binding.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Antioxidant Activity : Thiophene derivatives are known to scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Effects : Many thiophene-based compounds have shown efficacy against a range of pathogens, including bacteria and fungi.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that related thiophene compounds inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The proposed mechanism involved the modulation of apoptotic pathways via mitochondrial dysfunction.
  • Neuroprotective Effects : Research has shown that certain thiophene derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
  • Cardiovascular Benefits : Some studies indicate that thiophene-containing compounds can enhance endothelial function and reduce blood pressure, highlighting their potential in cardiovascular therapies.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress
CardiovascularImproved endothelial function

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-isopropoxybenzamide, and how are intermediates characterized?

  • Answer : Synthesis typically involves multi-step organic reactions:

  • Step 1 : Functionalization of thiophene rings via Friedel-Crafts alkylation or Gewald reactions to introduce hydroxymethyl groups .
  • Step 2 : Coupling reactions (e.g., amide bond formation) between the thiophene derivative and 4-isopropoxybenzoyl chloride under inert conditions to prevent oxidation .
  • Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. How is the purity and stability of this compound assessed in experimental settings?

  • Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify impurities (<1% threshold for research-grade purity) .
  • Stability : Accelerated stability studies under varying pH, temperature, and light exposure (e.g., 40°C/75% relative humidity for 4 weeks) assess degradation pathways .

Q. What spectroscopic techniques are critical for confirming its molecular structure?

  • Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., thiophene aromatic protons at δ 6.8–7.2 ppm) and carbonyl groups (amide C=O at ~168 ppm) .
  • FT-IR : Validates functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, amide I/II bands at 1650–1550 cm⁻¹) .
  • X-ray crystallography (if crystalline): SHELX or WinGX software refines atomic coordinates for structural validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict charge-transfer behavior and redox potentials. For example, thiophene rings contribute to low bandgaps (~2.5 eV), suggesting potential in organic electronics .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric compatibility .

Q. What strategies resolve synthetic challenges such as regioselectivity in thiophene functionalization?

  • Answer :

  • Directed ortho-metalation : Uses directing groups (e.g., hydroxymethyl) to control substitution patterns on thiophene .
  • Catalytic systems : Palladium/copper catalysts enable selective cross-coupling (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
  • Reaction optimization : Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0°C to reflux) improve yield and selectivity .

Q. How are contradictions in bioactivity data addressed across studies?

  • Answer :

  • Dose-response validation : Replicates assays (e.g., IC50 for enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Metabolite profiling : LC-MS identifies active/inactive metabolites that may explain discrepancies in cellular vs. in vitro assays .
  • Comparative SAR studies : Evaluates structural analogs (e.g., replacing isopropoxy with methoxy groups) to isolate pharmacophoric features .

Q. What crystallographic tools are used to analyze its solid-state conformation and intermolecular interactions?

  • Answer :

  • Single-crystal X-ray diffraction : ORTEP diagrams visualize π-π stacking between thiophene rings and hydrogen-bonding networks (e.g., amide N–H⋯O interactions) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯π interactions contributing >15% of crystal packing) .

Methodological Considerations

Q. How is the compound’s solubility modulated for biological assays?

  • Answer :

  • Co-solvent systems : Dimethyl sulfoxide (DMSO) or PEG-400 are used at <1% v/v to maintain aqueous solubility without cytotoxicity .
  • pH adjustment : Buffers (e.g., phosphate-buffered saline) stabilize the compound’s zwitterionic form in physiological conditions .

Q. What in vitro assays are suitable for evaluating its potential as a biochemical probe?

  • Answer :

  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine inhibition constants (Ki) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) measure competitive binding using [³H]-labeled ligands .

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